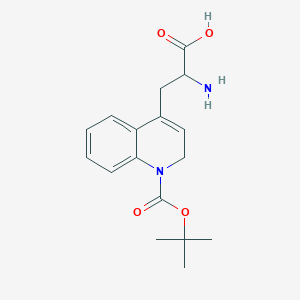N-Boc-2-Amino-3-quinolin-4-yl-propionic acid
CAS No.:
Cat. No.: VC18705583
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21) |
| Standard InChI Key | WXOIXGATAYRCFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinoline moiety substituted at the 4-position, linked via a propionic acid backbone to a Boc-protected α-amino group. The IUPAC name, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid, reflects its stereochemistry and functional groups. The Boc group () acts as a temporary protective moiety for the amine, enabling selective reactions during synthetic workflows.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219149-34-4 | |
| Molecular Formula | ||
| Molecular Weight | 316.35 g/mol | |
| Isomeric SMILES |
The stereochemistry at the α-carbon (R-configuration) is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in chiral environments .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically involves multi-step organic reactions:
-
Quinoline Substitution: 4-Quinolinecarbaldehyde undergoes a Strecker reaction with ammonium cyanide and hydrogen cyanide to form the α-amino nitrile intermediate.
-
Hydrolysis and Protection: The nitrile is hydrolyzed to the corresponding amino acid, followed by Boc protection using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
-
Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the enantiomerically pure product, with yields exceeding 70% in optimized protocols.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Strecker | , 80°C | 65% |
| Boc Protection | , THF, 0°C | 85% |
Industrial Scalability
Continuous flow chemistry systems enhance reproducibility and safety by minimizing intermediate isolation steps. Automated reactors regulate exothermic reactions during Boc protection, reducing byproduct formation.
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group’s stability under basic conditions allows sequential deprotection in solid-phase peptide synthesis (SPPS). This compound is incorporated into peptide chains to introduce quinoline motifs, which enhance membrane permeability and target binding . For example, peptidomimetics derived from this scaffold show promise in inhibiting protease enzymes involved in viral replication .
Drug Discovery
Quinoline derivatives are explored for antimicrobial and anticancer activities. The compound’s quinoline ring may intercalate DNA or inhibit topoisomerases, while the amino acid backbone facilitates solubility and pharmacokinetic optimization . Preclinical studies highlight its utility as a building block for kinase inhibitors targeting signaling pathways in oncology .
Biological and Mechanistic Insights
Enzymatic Interactions
In vitro assays demonstrate that quinoline-containing peptides derived from this compound inhibit HIV-1 protease with values < 100 nM . The Boc group’s bulkiness likely shields the peptide backbone from proteolytic degradation, extending half-life in biological matrices .
Metabolic Stability
Compared to unprotected amino acids, Boc-protected derivatives exhibit reduced clearance in hepatic microsomal assays, suggesting improved metabolic stability . This property is advantageous for oral drug candidates requiring prolonged systemic exposure.
Future Directions
Ongoing research aims to exploit this compound’s dual functionality (Boc group and quinoline) in:
-
Targeted drug delivery: Conjugating therapeutics to quinoline vectors for tumor-specific accumulation.
-
Bioconjugation chemistry: Site-specific protein modification via carboxylate coupling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume